2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
Overview
Description
2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester is a useful research compound. Its molecular formula is C19H21F3N2O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitrobenzylation of α-Carbonyl Ester Derivatives
2-Hydroxy-propionic acid ethyl ester derivatives, closely related to the compound of interest, have been synthesized using the TDAE approach. This method has been applied to α-ketolactam and α-ketomalonate, demonstrating versatility in ester derivative synthesis (Giuglio-Tonolo et al., 2004).
Synthesis of Carboxylic Esters and Lactones
The synthesis of carboxylic esters and lactones using di-2-thienyl carbonate and 4-(dimethylamino)pyridine demonstrates the broad applicability of these esterification methods. This synthesis is crucial for various chemical and pharmaceutical applications (Oohashi et al., 2005).
Fluoroionophores from Diamine-Salicylaldehyde Derivatives
A series of fluoroionophores developed from derivatives closely related to the compound have been studied for their spectral diversity and metal cation interaction. This research has implications in biochemistry and material sciences (Hong et al., 2012).
Synthesis and Biological Properties of Aminoalkyl Ester Methyliodides
The synthesis of aminoalkyl ester methyliodides of substituted acetic and propionic acids, closely related to the compound of interest, has been studied for their antibacterial properties. This research highlights potential applications in antimicrobial drug development (Isakhanyan et al., 2013).
Synthesis of Optically Active Herbicide Precursors
The synthesis of optically active ester derivatives containing halo-substituted pyridine has been explored for potential herbicide applications. This research demonstrates the compound's relevance in agricultural chemistry (Tajik et al., 2011).
Molecular Properties and DFT Investigations
The molecular properties of related compounds have been studied using DFT and quantum-chemical calculations. These investigations are crucial for understanding the electronic properties and potential applications in material science and nanotechnology (Bouklah et al., 2012).
properties
IUPAC Name |
ethyl 2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-13(7-9-15)16-10-14(19(20,21)22)11-17(23-16)24(3)4/h6-12H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMORAHZWQSALA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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